molecular formula C5H8N2O B2446810 1-(Oxazol-2-yl)ethanamine CAS No. 1083396-36-4

1-(Oxazol-2-yl)ethanamine

Cat. No.: B2446810
CAS No.: 1083396-36-4
M. Wt: 112.132
InChI Key: CWJDVDQXFIORGV-UHFFFAOYSA-N
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Description

1-(Oxazol-2-yl)ethanamine is a heterocyclic organic compound featuring an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxazol-2-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 2-bromoacetophenone with hydroxylamine to form 2-oxazoline, which is then converted to this compound through a series of steps involving reduction and amination .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and efficiency. Magnetic nanocatalysts, for example, have been used to facilitate the preparation of oxazole derivatives, offering a more eco-friendly and efficient approach .

Chemical Reactions Analysis

Types of Reactions: 1-(Oxazol-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazoles and oxazolines, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

1-(Oxazol-2-yl)ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Oxazol-2-yl)ethanamine exerts its effects involves its interaction with various molecular targets, including enzymes and receptors. The oxazole ring allows for multiple non-covalent interactions, such as hydrogen bonding and π-π stacking, which facilitate binding to biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Oxazol-2-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethanamine side chain enhances its ability to interact with biological molecules, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-(1,3-oxazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJDVDQXFIORGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083396-36-4
Record name 1-(1,3-oxazol-2-yl)ethan-1-amine
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